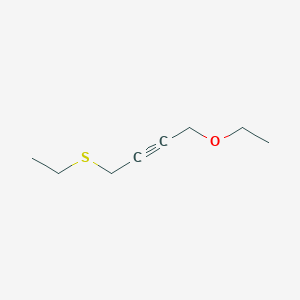

1-Ethoxy-4-(ethylsulfanyl)but-2-yne

Description

Properties

CAS No. |

14272-29-8 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

1-ethoxy-4-ethylsulfanylbut-2-yne |

InChI |

InChI=1S/C8H14OS/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |

InChI Key |

UWWHBABBWMAFKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC#CCSCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethylsulfanyl-Containing Compounds

Ethylsulfanyl groups are known to enhance radical scavenging activity due to sulfur’s redox-active nature. For example:

- Thiosemicarbazide derivatives (e.g., compound 3 from ): Exhibited exceptional antioxidant activity in DPPH (IC₅₀ = 0.22 µg/mL) and FRAP (3054 µM/100 g) assays, outperforming ascorbic acid .

- 2-(Ethylsulfanyl)benzohydrazide derivatives : Demonstrated radical scavenging via triazole ring formation, with IC₅₀ values comparable to gallic acid (1.08–0.74 µg/mL) .

Key Difference : 1-Ethoxy-4-(ethylsulfanyl)but-2-yne lacks the aromatic or heterocyclic systems present in these analogs, which may reduce its antioxidant efficacy but improve alkyne-specific reactivity (e.g., click chemistry).

Ethoxy-Containing Compounds

Ethoxy groups influence solubility and electronic properties. For instance:

- Fluorinated quinazolinones (e.g., compound 7 from ): Synthesized via [3+3] heterocyclization, these compounds leverage ethoxy-like substituents for stability in medicinal chemistry applications .

- α,β-Unsaturated ketones with thiourea : Ethoxy analogs are used in cyclization reactions to form pyrimidine derivatives, highlighting their role as electron-withdrawing groups .

Table 1: Comparative Analysis of Key Compounds

Industrial and Research Implications

- Antioxidant Potential: While ethylsulfanyl analogs show promise, the alkyne core of 1-Ethoxy-4-(ethylsulfanyl)but-2-yne may limit bioavailability, necessitating derivatization for biological applications .

- Market Relevance : But-2-yne derivatives are industrially significant (e.g., polymer precursors), though specific data on this compound remains sparse .

Q & A

Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.